molecular formula C9H14O5 B123302 Dimethyl Tetrahydropyran-4,4-dicarboxylate CAS No. 149777-00-4

Dimethyl Tetrahydropyran-4,4-dicarboxylate

Cat. No.: B123302
CAS No.: 149777-00-4
M. Wt: 202.2 g/mol
InChI Key: OTIZXJJKKRZQJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl Tetrahydropyran-4,4-dicarboxylate can be synthesized through the esterification of Tetrahydropyran-4,4-dicarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl Tetrahydropyran-4,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl Tetrahydropyran-4,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl Tetrahydropyran-4,4-dicarboxylate involves its ability to undergo various chemical transformations. Its ester groups can be hydrolyzed to form carboxylic acids, which can further participate in biochemical pathways. The compound can also act as a precursor for the synthesis of other bioactive molecules, influencing molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl succinate: Similar ester compound with two ester groups.

    Dimethyl glutarate: Another ester with a similar structure but different chain length.

    Dimethyl adipate: Similar ester with a longer carbon chain.

Uniqueness

Dimethyl Tetrahydropyran-4,4-dicarboxylate is unique due to its tetrahydropyran ring structure, which imparts distinct chemical properties and reactivity compared to linear esters like dimethyl succinate and dimethyl glutarate .

Properties

IUPAC Name

dimethyl oxane-4,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-12-7(10)9(8(11)13-2)3-5-14-6-4-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIZXJJKKRZQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453849
Record name Dimethyl Tetrahydropyran-4,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149777-00-4
Record name Dimethyl Tetrahydropyran-4,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl Tetrahydropyran-4,4-dicarboxylate
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